5-Methyl-2-pyrazoline
Overview
Description
5-Methyl-2-pyrazoline is a useful research compound. Its molecular formula is C4H8N2 and its molecular weight is 84.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-Methyl-2-pyrazoline is a derivative of pyrazoline, a class of compounds known for their pharmacological activity .
Mode of Action
Pyrazoline derivatives, in general, are known to interact with their targets and induce changes that can lead to various biological effects . For instance, some pyrazoline derivatives have been found to inhibit the activity of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Given the known activity of some pyrazoline derivatives on cdk2, it can be inferred that this compound may influence pathways related to cell cycle regulation .
Pharmacokinetics
The admet properties of similar pyrazoline derivatives have been investigated .
Result of Action
Given the known effects of similar pyrazoline derivatives, it can be inferred that this compound may have potential effects on cell cycle regulation .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the pyrazoline derivative .
Cellular Effects
Pyrazoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that pyrazolines can influence cell function and impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
A key theme involved in the charge transfer mechanism of pyrazoline is the competition between the N1 → N2 → C3 conjugate charge transfer and the N1 → C5 non-conjugate charge transfer .
Metabolic Pathways
The specific metabolic pathways involving 5-Methyl-2-pyrazoline are not well known. Pyrazolines are known to be involved in a variety of biochemical reactions, suggesting that they may interact with various enzymes and cofactors .
Properties
IUPAC Name |
5-methyl-4,5-dihydro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-4-2-3-5-6-4/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTSAMBCRXSULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338544 | |
Record name | 1H-Pyrazole, 4,5-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1568-20-3 | |
Record name | 1H-Pyrazole, 4,5-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-4,5-dihydro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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